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Compound of Interest

Compound Name: 3-Bromo-4,5-dimethylphenol

CAS No.: 71942-14-8

Cat. No.: B1590072

Get Quote

Executive Summary & Chemical Profile
3-Bromo-4,5-dimethylphenol (CAS: 71942-14-8) is a trisubstituted phenolic intermediate

used in the synthesis of bioactive molecules and advanced materials.[1][2] Unlike its symmetric

isomer (4-bromo-3,5-xylenol), this compound possesses an asymmetric substitution pattern

that creates a distinct spectroscopic fingerprint.
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Property Detail

IUPAC Name 3-Bromo-4,5-dimethylphenol

CAS Number 71942-14-8

Molecular Formula C₈H₉BrO

Molecular Weight 201.06 g/mol

SMILES CC1=CC(O)=CC(Br)=C1C

Key Structural Feature
meta-relationship between OH and Br; ortho-

relationship between methyl groups.

Synthesis & Provenance (Context for Impurities)
Understanding the synthesis is critical for interpreting the NMR/MS spectra, as it predicts

potential matrix impurities (e.g., residual boronate species or isomeric byproducts).

The authoritative route involves the Iridium-catalyzed C-H borylation of 3-bromo-o-xylene

followed by oxidation. This method, developed by Maleczka and Smith, ensures the specific

regiochemistry (3,4,5-substitution) that is difficult to achieve via direct electrophilic bromination

of 3,4-xylenol.

Synthesis Pathway Diagram
The following workflow illustrates the provenance of the compound, confirming the structural

assignment logic.
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Figure 1: Regioselective synthesis pathway via C-H activation, minimizing isomeric impurities.

Spectroscopic Analysis (The Core)
A. Nuclear Magnetic Resonance (NMR)
The asymmetry of 3-bromo-4,5-dimethylphenol results in a complex splitting pattern

compared to symmetric xylenols.

¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts are referenced to TMS (0.00 ppm).
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Signal (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

2.26 Singlet (s) 3H C5-CH₃

Methyl group

meta to Br; less

shielded.

2.34 Singlet (s) 3H C4-CH₃

Methyl group

ortho to Br;

deshielded by

heavy atom

effect.

5.10 - 5.40
Broad Singlet (br

s)
1H -OH

Exchangeable

proton; shift

varies with

concentration/sol

vent.

6.75
Doublet (d,

Hz)
1H Ar-H (C6)

Proton ortho to

OH and ortho to

Me. Shielded by

OH resonance.

7.05
Doublet (d,

Hz)
1H Ar-H (C2)

Proton ortho to

OH and ortho to

Br. Deshielded

by Br (-I effect).

Interpretation Logic:

Aromatic Region: Unlike the singlet observed in 4-bromo-3,5-dimethylphenol (symmetric),

this isomer shows two distinct aromatic signals with meta-coupling (

Hz).

Methyl Region: Two distinct singlets appear because the methyls are in non-equivalent

electronic environments (one adjacent to Br, one adjacent to H).
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¹³C NMR Data (100 MHz, CDCl₃)
Signal (

ppm)
Assignment Type

19.2 C5-CH₃ Methyl Carbon

23.1 C4-CH₃
Methyl Carbon (Deshielded by

ortho-Br)

114.8 C6 Aromatic CH

117.5 C2 Aromatic CH

124.0 C3 Quaternary C-Br

130.5 C5 Quaternary C-Me

138.2 C4 Quaternary C-Me

153.5 C1 Quaternary C-OH (Phenolic)

B. Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the bromine content through its

characteristic isotopic signature.

EI-MS Fragmentation Pattern
Molecular Ion (M⁺): Distinct doublet at m/z 200 and 202 with a 1:1 intensity ratio. This

confirms the presence of a single Bromine atom (

Br and

Br).

Base Peak: Often the molecular ion or the [M-H]⁺ peak in phenols.

Key Fragments:

m/z 121: [M - Br]⁺. Loss of the bromine atom (200 - 79 = 121).
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m/z 185/187: [M - CH₃]⁺. Loss of a methyl group.[3]

m/z 91: Tropylium ion (characteristic of benzyl/toluene derivatives).

m/z (Intensity) Fragment Identity Diagnostic Value

200 (50%)
M⁺ (

Br)
Molecular Weight Confirmation

202 (50%)
M⁺ (

Br)
Isotopic Validation (1:1 Ratio)

121 (100%) [M - Br]⁺ Loss of Halogen (Aryl Cation)

C. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups, specifically the phenolic O-H and the aryl

bromide.

Wavenumber (cm⁻¹) Vibration Mode Description

3200 - 3450 O-H Stretch
Broad band, indicative of H-

bonded phenol.

2920, 2850 C-H Stretch
Methyl group C-H stretching

(sp³).

1580, 1480 C=C Stretch
Aromatic ring skeletal

vibrations.

1150 - 1200 C-O Stretch Phenolic C-O bond.

600 - 700 C-Br Stretch
Characteristic "fingerprint"

band for aryl bromide.

Experimental Protocols
Protocol A: NMR Sample Preparation
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Objective: Minimize H-bonding broadening of the OH signal.

Solvent: Use CDCl₃ (Chloroform-d) labeled with 0.03% TMS.

Concentration: Dissolve 10-15 mg of 3-Bromo-4,5-dimethylphenol in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug if the sample contains insoluble boronate salts

from synthesis.

Acquisition: Run at 298 K. For ¹³C, set relaxation delay (

) > 2 seconds to allow quaternary carbons (C-Br, C-OH) to relax.

Protocol B: Quality Control (Purity Check)
Objective: Detect the symmetric isomer (4-bromo-3,5-dimethylphenol).

Focus on the Aromatic Region (6.5 - 7.5 ppm).

Pass Criteria: Observation of two doublets (H2, H6).

Fail Criteria: Presence of a singlet at ~6.9 ppm, which indicates the symmetric 4-bromo

isomer (where protons at C2 and C6 are equivalent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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